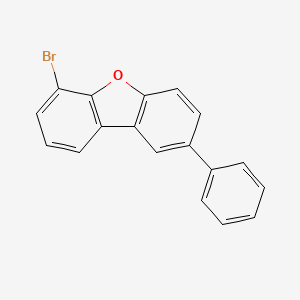![molecular formula C14H8N2 B13978688 Benzo[h]quinoline-4-carbonitrile CAS No. 860565-30-6](/img/structure/B13978688.png)
Benzo[h]quinoline-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[h]quinoline-4-carbonitrile is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a fused benzene and pyridine ring system with a nitrile group attached at the fourth position of the quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzo[h]quinoline-4-carbonitrile can be synthesized through several methods. One common approach involves the reaction of benzaldehyde, methyl cyanoacetate, and an aromatic amine in the presence of nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation . This method is efficient and environmentally friendly, producing high yields of the desired product.
Another method involves a one-pot multicomponent reaction using 2-chlorobenzo[h]quinoline-3-carbaldehyde, a Wittig reagent, and active methylene compounds such as benzoylacetonitrile . This reaction proceeds through a Michael addition followed by intramolecular cyclization, resulting in high yields and a straightforward workup procedure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The use of microwave irradiation and solvent-free conditions is particularly advantageous for industrial applications due to reduced reaction times and lower environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[h]quinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, or nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Benzo[h]quinoline-4-amine.
Substitution: Various substituted benzo[h]quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzo[h]quinoline-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing into its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of benzo[h]quinoline-4-carbonitrile varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors involved in disease pathways. For example, as an anticancer agent, it may inhibit the activity of enzymes involved in cell proliferation or induce apoptosis in cancer cells . The exact molecular targets and pathways can vary, but they typically involve interactions with nucleic acids or proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[f]quinoline: Another heterocyclic compound with similar structural features but different electronic properties.
Quinoline: The parent compound of the quinoline family, lacking the fused benzene ring.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
Uniqueness
Benzo[h]quinoline-4-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for further functionalization. Its fused ring system also contributes to its stability and electronic properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
860565-30-6 |
|---|---|
Molekularformel |
C14H8N2 |
Molekulargewicht |
204.23 g/mol |
IUPAC-Name |
benzo[h]quinoline-4-carbonitrile |
InChI |
InChI=1S/C14H8N2/c15-9-11-7-8-16-14-12-4-2-1-3-10(12)5-6-13(11)14/h1-8H |
InChI-Schlüssel |
FAMRHESCAIINAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C(C=CN=C32)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(3-Cyano-5-fluorophenoxy)-5-methylsulfanylphenyl]propanoic acid](/img/structure/B13978617.png)



![6-Methyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13978657.png)




![6-Chloroimidazo[1,2-a]pyridine-8-methanol](/img/structure/B13978681.png)



